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Compound of Interest

Compound Name: PF-945863

Cat. No.: B15560220

For Researchers, Scientists, and Drug Development Professionals

Introduction: PF-945863 is a macrolide antibiotic that has been investigated for its activity
against multidrug-resistant respiratory tract bacterial strains. Unlike initial assumptions based
on similarly coded compounds, PF-945863 is not a quinazoline derivative but a complex
macrocyclic structure. This guide provides a detailed overview of its chemical identity and a
plausible synthetic approach based on related macrolide syntheses, in the absence of a
publicly disclosed specific synthesis pathway for PF-945863 itself.

Chemical Structure and Properties of PF-945863

Based on available chemical data, the definitive structure of PF-945863 has been identified.
This information is crucial for understanding its chemical synthesis.
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Identifier Value

(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-
Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-
hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-
IUPAC Name yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-
(dimethylamino)-p-D-xylo-
hexopyranosylloxy]-2H-oxacyclotetradecino[4,3-
dJoxazole-2,6,8,14(1H,7H,9H)tetrone

CAS Number 893556-85-9[1]
Molecular Formula CaaHesNs010
Molecular Weight 824.01 g/mol [1]

Hypothetical Retrosynthetic Analysis

Due to the proprietary nature of pharmaceutical development, the exact, step-by-step synthesis
of PF-945863 is not publicly available. However, based on the complex macrolide structure, a
logical synthetic strategy would involve a convergent approach, where key fragments of the
molecule are synthesized independently and then coupled together, followed by final
modifications.

A plausible retrosynthetic analysis is depicted below. This approach breaks down the complex
target molecule into more manageable synthetic precursors.
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Glycosylation & Amidation
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Caption: A potential retrosynthetic pathway for PF-945863.

Proposed Synthetic Pathway

The forward synthesis would likely involve the following key stages:

¢ Synthesis of the Macrolactone Core: This would be the most complex part of the synthesis,
likely involving asymmetric aldol reactions, reductions, and other stereoselective
transformations to construct the polyketide chain. This would be followed by a
macrolactonization step to form the large ring.

o Synthesis of the Desosamine Sugar Moiety: This sugar derivative is a common component
of macrolide antibiotics and its synthesis is well-established in the chemical literature,
typically starting from a readily available sugar.

o Synthesis of the Azetidinyl-Naphthyridine Side Chain: This would involve the separate
synthesis of the substituted 1,8-naphthyridine and the azetidine ring, followed by their
coupling.

o Assembly of the Fragments: The synthesized desosamine sugar would be glycosidically
coupled to the macrolactone core. Subsequently, the azetidinyl-naphthyridine side chain
would be attached, likely through an amidation reaction.
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 Final Protecting Group Manipulations: The synthesis would conclude with the removal of any
protecting groups used to mask reactive functional groups during the synthesis.

Experimental Protocols (Hypothetical)

While specific experimental details for PF-945863 are not available, the following are
generalized protocols for key reactions commonly employed in macrolide synthesis.

1. Asymmetric Aldol Reaction (for Polyketide Chain Elongation):
o Objective: To form a carbon-carbon bond with control of stereochemistry.

o Procedure: A chiral auxiliary-bearing ketone or aldehyde is deprotonated with a strong base
such as lithium diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous aprotic
solvent like tetrahydrofuran (THF). The resulting enolate is then reacted with a second
aldehyde or ketone. The reaction is quenched with a saturated aqueous solution of
ammonium chloride. The product is then purified by column chromatography. The chiral
auxiliary is subsequently removed.

2. Macrolactonization (e.g., Yamaguchi Macrolactonization):
e Objective: To form the large lactone ring.

e Procedure: The seco-acid (the linear precursor to the macrolactone) is dissolved in an
anhydrous non-polar solvent such as toluene. 2,4,6-Trichlorobenzoyl chloride is added,
followed by a tertiary amine base like triethylamine. The mixture is stirred at room
temperature to form the mixed anhydride. In a separate flask, a solution of 4-
dimethylaminopyridine (DMAP) in a large volume of the same solvent is prepared. The mixed
anhydride solution is then added slowly via syringe pump to the DMAP solution at room
temperature or gentle heat to promote the cyclization under high dilution conditions. The
reaction is monitored by thin-layer chromatography (TLC) and upon completion, the solvent
is removed under reduced pressure and the crude product is purified by column
chromatography.

3. Glycosylation (e.g., Schmidt Glycosylation):

o Objective: To attach the sugar moiety to the macrolactone.
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e Procedure: The desosamine donor, typically as a thioglycoside or trichloroacetimidate, and
the macrolactone acceptor (with a free hydroxyl group) are dissolved in an anhydrous
solvent such as dichloromethane. A Lewis acid promoter, for instance, trimethylsilyl
trifluoromethanesulfonate (TMSOTY) or boron trifluoride etherate (BFs-OEt2), is added at low
temperature (e.g., -40 °C to 0 °C). The reaction is stirred until completion as indicated by
TLC. The reaction is then quenched, and the product is purified by column chromatography.

Quantitative Data

As no specific synthesis has been published, quantitative data such as reaction yields and
purity for the synthesis of PF-945863 is not available. For the generalized protocols described,
typical yields for individual steps in complex macrolide syntheses can range from 50% to 95%,
depending on the specific substrates and reaction conditions. Overall yields for such multi-step
syntheses are often in the low single digits.

Conclusion

The synthesis of a complex macrolide antibiotic like PF-945863 is a significant undertaking that
requires expertise in modern synthetic organic chemistry, particularly in stereoselective
reactions. While the exact route employed for its industrial production remains proprietary, the
principles of retrosynthetic analysis and the application of well-established synthetic
methodologies provide a strong foundation for understanding how this potent antibiotic could
be constructed in a laboratory setting. Further research into the patent literature from the
originating company may eventually reveal the precise synthetic pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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